3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is a chemical compound with a molecular weight of 348.03 g/mol . This compound is a sulfonyl chloride derivative, characterized by the presence of bromine and chlorine atoms on a phenoxy group, which is further connected to a propane-1-sulfonyl chloride moiety. It is known for its high purity and versatility in various chemical applications .
Preparation Methods
The synthesis of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that can replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like N-bromosuccinimide (NBS) for bromination.
Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a benzenonium intermediate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives .
Scientific Research Applications
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
- 3-(4-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- 3-(5-Bromo-2-fluorophenoxy)propane-1-sulfonyl chloride
These compounds share similar structural features but differ in the position and type of halogen atoms on the phenoxy group. The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and applications .
Properties
Molecular Formula |
C9H9BrCl2O3S |
---|---|
Molecular Weight |
348.04 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrCl2O3S/c10-7-2-3-8(11)9(6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
QHPVCTOHMQXBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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